molecular formula C17H22N4O B2432774 (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide CAS No. 2411327-32-5

(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide

Cat. No. B2432774
M. Wt: 298.39
InChI Key: AVUPAXUEPMCKKA-JXMROGBWSA-N
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Description

(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. This molecule was first synthesized in the late 1990s and has since been investigated for its potential use in cancer therapy.

Mechanism Of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor cells. (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.

Biochemical And Physiological Effects

(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has been shown to induce the production of cytokines such as TNF-alpha, IFN-gamma, and IL-6. These cytokines are involved in the immune response and play a crucial role in the destruction of tumor cells. (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has also been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of immune and inflammatory responses.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various animal models. However, one of the limitations of using (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide. One area of research is the development of more efficient synthesis methods to produce (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide in larger quantities. Another area of research is the investigation of the potential use of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the development of new delivery methods for (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide could also improve its therapeutic potential.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide involves several steps, including the reaction of 2-phenylimidazole with ethyl chloroacetate to form ethyl 1-(1-phenylimidazol-2-yl)acetate. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form (E)-4-(dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide. The final product is obtained after purification and isolation.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. (E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14(19-16(22)10-7-12-20(2)3)17-18-11-13-21(17)15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,19,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUPAXUEPMCKKA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide

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